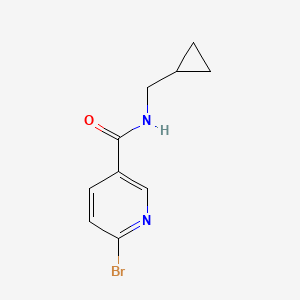

6-Bromo-N-cyclopropylmethyl-nicotinamide

Description

6-Bromo-N-cyclopropylmethyl-nicotinamide is a brominated nicotinamide derivative characterized by a pyridine ring substituted with a bromine atom at the 6-position and an N-cyclopropylmethylamide group. The compound’s molecular formula is C₉H₁₀BrN₂O (molecular weight: 257.10 g/mol). Its structure combines the electron-withdrawing effects of bromine with the steric and electronic contributions of the cyclopropylmethyl group, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or as a ligand in metal-catalyzed reactions .

Bromine at position 6 may influence π-stacking interactions or halogen bonding in biological targets.

Properties

IUPAC Name |

6-bromo-N-(cyclopropylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-9-4-3-8(6-12-9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZCXYVSLONDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-cyclopropylmethyl-nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the cyclopropylmethyl group. One common method is as follows:

Bromination: Nicotinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 6th position.

Cyclopropylmethylation: The brominated nicotinamide is then reacted with cyclopropylmethylamine in the presence of a base such as triethylamine or sodium hydride. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-cyclopropylmethyl-nicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Coupling: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

6-Bromo-N-cyclopropylmethyl-nicotinamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-N-cyclopropylmethyl-nicotinamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group contribute to its binding affinity and specificity. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Bromo-N-cyclopropylmethyl-nicotinamide with structurally related nicotinamide and pyridine derivatives:

Key Observations :

- Bromine vs.

- Amide vs. Aldehyde : Unlike 6-Bromo-4-methylnicotinaldehyde (an aldehyde intermediate), the amide group in the target compound improves stability under physiological conditions, favoring its use in drug discovery.

Biological Activity

6-Bromo-N-cyclopropylmethyl-nicotinamide (BCMN) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinamide, characterized by the presence of a bromine atom at the 6-position of the nicotinamide ring and a cyclopropylmethyl group. Its chemical structure can be represented as follows:

- IUPAC Name: 6-Bromo-N-cyclopropylmethyl-pyridine-3-carboxamide

- Molecular Formula: CHBrNO

- Molecular Weight: 284.14 g/mol

The biological activity of BCMN is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the bromine atom enhances its binding affinity, while the cyclopropylmethyl group may influence its pharmacokinetic properties.

Antimicrobial Activity

BCMN has been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Research has demonstrated that BCMN possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

BCMN has been identified as an inhibitor of N-methyltransferase (NNMT), an enzyme implicated in several metabolic processes and disease states, including cancer and metabolic disorders. Studies have reported IC values indicating effective inhibition at micromolar concentrations.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 15.2 ± 2.1 | |

| Anticancer | Human cancer cell lines | 12.5 ± 1.8 | |

| NNMT Inhibition | NNMT | 24.6 ± 3.2 |

Case Study: NNMT Inhibition

In a study assessing the inhibitory effects on NNMT, BCMN was tested alongside other nicotinamide derivatives. The results indicated that BCMN exhibited a notable inhibitory effect with an IC value of 24.6 µM, demonstrating its potential as a therapeutic agent for conditions associated with NNMT dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.